
Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The investigation of ethyl pyruvate phenylhydrazone derivatives, including their synthesis and properties, is an area of interest in organic chemistry. These compounds are involved in various chemical reactions and possess unique molecular structures, which make them significant for theoretical and practical studies.
Synthesis Analysis
The synthesis of ethyl pyruvate phenylhydrazone derivatives often involves Fischer indolization processes or reactions with protic acids, leading to a variety of products including indole derivatives. The specific conditions, such as the presence of protic acids, affect the outcomes of these reactions, demonstrating the versatility of these compounds in synthesis pathways (Ishii et al., 1973).
Molecular Structure Analysis
X-ray single-crystal analysis and density functional theory (DFT) calculations have been used to study the molecular structures of related compounds. These analyses reveal the geometrical parameters and confirm the existence of compounds in specific tautomeric forms, such as the hydrazone tautomer, in both solid states and solutions (Mirković et al., 2014).
Chemical Reactions and Properties
Ethyl pyruvate phenylhydrazones undergo various chemical reactions, including abnormal Fischer indolization, leading to unexpected products. The reactions can be influenced by the nature of substituents on the phenylhydrazone, highlighting the complex reactivity of these compounds (Murakami, 2012).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and stability, are influenced by factors like hyperconjugative interactions and charge delocalization. Natural bond orbital (NBO) analysis provides insights into the stability arising from these interactions (Acharya & Gowda, 1981).
Wissenschaftliche Forschungsanwendungen
Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone is used in Fischer indolization to synthesize 4-aminoindole derivatives, which are valuable in the development of various organic compounds (Ishii, Murakami, Takeda, & Furuse, 1974).
The compound's ability to undergo abnormal Fischer indolization to provide useful indole derivatives possessing an active methine group at C6 has been explored, showcasing its utility in organic chemistry and potentially in pharmaceutical applications (Ishii et al., 1973).
Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone's reaction with Lewis acid has been studied to understand the direction of abnormal Fischer indolization, highlighting its importance in synthetic organic chemistry (Ishii, Murakami, Furuse, Hosoya, & Ikeda, 1973).
Research into the Fischer indole synthesis of this compound has revealed abnormal products, offering insights into the mechanism of this reaction and its applications in synthesizing novel organic compounds (Murakami, 2012).
The compound is involved in the synthesis of indole derivatives, particularly ethylenedioxyindoles, which have potential applications in the development of new materials and pharmaceuticals (Partsvaniya et al., 1986).
Ethyl Pyruvate, a related compound, is a novel anti-inflammatory agent, showing promise in treating critical illnesses such as severe sepsis, acute respiratory distress syndrome, and stroke (Fink, 2007).
Safety And Hazards
Specific safety and hazard information for Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone is not readily available. However, safety data sheets (SDS) for similar compounds suggest that appropriate personal protective equipment should be used when handling the compound, and that it should not be inhaled or come into contact with skin or eyes6.
Zukünftige Richtungen
Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone exhibits promising application potential and is a valuable tool for investigating various biological processes2. Its diverse properties and unique structure make it a promising compound for future research and development2.
Eigenschaften
IUPAC Name |
ethyl 2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-4-20-13(18)9(2)15-16-10-5-6-12(19-3)11(7-10)14-8-17/h5-8,16H,4H2,1-3H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTPJLPLVYPRIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)OC)NC=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



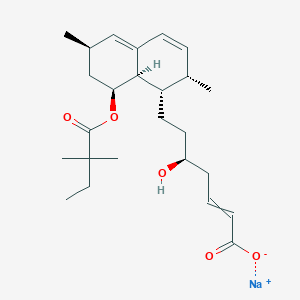
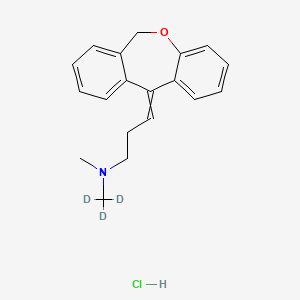
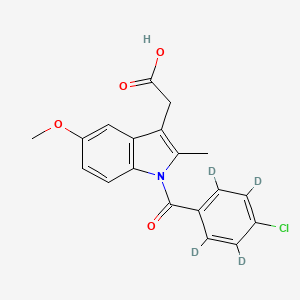
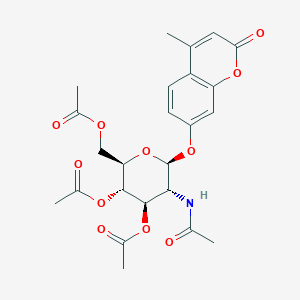
![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)
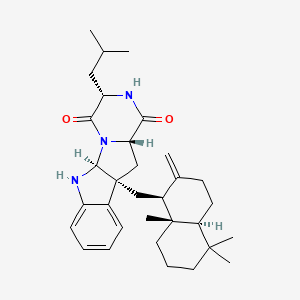

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)